4-{4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonyl}morpholine
Overview
Description
4-{4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonyl}morpholine is a complex organic compound known for its unique chemical structure and properties This compound features a morpholine ring, a sulfonyl group, and a nitro-substituted trifluoromethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonyl}morpholine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Etherification: The reaction of the nitro-substituted trifluoromethylphenol with a phenol derivative to form the phenoxy linkage.
Morpholine Introduction: The final step involves the reaction of the sulfonylated intermediate with morpholine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonyl}morpholine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The phenoxy and sulfonyl groups can participate in nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: Formation of the corresponding amino compound.
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of oxidized products, potentially including sulfoxides or sulfones.
Scientific Research Applications
4-{4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonyl}morpholine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonyl}morpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group and trifluoromethyl group can play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **4-({4-[4-Nitro-2-(trifluoromethyl)phenoxy]-phenyl}sulfonyl)piperidine
- **4-({4-[4-Nitro-2-(trifluoromethyl)phenoxy]-phenyl}sulfonyl)thiomorpholine
Uniqueness
4-{4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonyl}morpholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[4-[4-nitro-2-(trifluoromethyl)phenoxy]phenyl]sulfonylmorpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O6S/c18-17(19,20)15-11-12(22(23)24)1-6-16(15)28-13-2-4-14(5-3-13)29(25,26)21-7-9-27-10-8-21/h1-6,11H,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YABQIIGFNSYPCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001152276 | |
Record name | Morpholine, 4-[[4-[4-nitro-2-(trifluoromethyl)phenoxy]phenyl]sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001152276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1858242-18-8 | |
Record name | Morpholine, 4-[[4-[4-nitro-2-(trifluoromethyl)phenoxy]phenyl]sulfonyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1858242-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Morpholine, 4-[[4-[4-nitro-2-(trifluoromethyl)phenoxy]phenyl]sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001152276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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